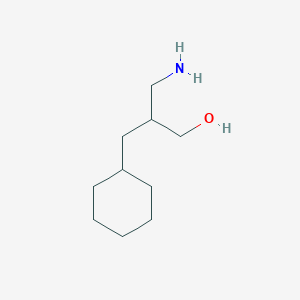

3-Amino-2-(cyclohexylmethyl)propan-1-ol

Description

3-Amino-2-(cyclohexylmethyl)propan-1-ol is an amino alcohol characterized by a propan-1-ol backbone with an amino group at position 3 and a cyclohexylmethyl substituent at position 2. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

2-(aminomethyl)-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHZSGGXVXGEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclohexylmethyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-(cyclohexylmethyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-(cyclohexylmethyl)propan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclohexylmethyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(cyclohexylmethyl)propanal.

Reduction: Formation of 3-amino-2-(cyclohexylmethyl)propanamine.

Substitution: Formation of halogenated derivatives such as 3-amino-2-(cyclohexylmethyl)propan-1-chloride.

Scientific Research Applications

3-Amino-2-(cyclohexylmethyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclohexylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of biological molecules. The cyclohexylmethyl group provides hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural features and molecular properties of 3-Amino-2-(cyclohexylmethyl)propan-1-ol and related compounds:

Key Observations:

- Cyclohexylmethyl vs. Aromatic Substituents : The target compound’s cyclohexylmethyl group is aliphatic and sterically demanding, contrasting with aromatic substituents in other compounds. This difference influences lipophilicity and steric hindrance during reactions.

- Electronic Effects : The dichlorophenyl group (electron-withdrawing) and isopropoxyphenyl group (electron-donating) modify electronic environments, affecting reactivity in electrophilic substitutions or hydrogen bonding .

Physicochemical Properties

- Solubility: The dichlorophenyl derivative’s hydrophobicity (due to Cl atoms) likely reduces aqueous solubility compared to the isopropoxyphenyl compound, which has an oxygen atom enhancing polarity . The cyclohexylmethyl group in the target compound may result in very low water solubility but high solubility in nonpolar solvents.

- Boiling/Melting Points :

- Aromatic derivatives (e.g., dichlorophenyl) may exhibit higher melting points due to π-π stacking, whereas the cyclohexylmethyl group could lower melting points due to reduced crystallinity.

Biological Activity

3-Amino-2-(cyclohexylmethyl)propan-1-ol is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound 3-Amino-2-(cyclohexylmethyl)propan-1-ol possesses an amino group and a cyclohexylmethyl moiety, contributing to its biological activity. The structural formula can be represented as follows:

This configuration influences its solubility, stability, and interaction with biological targets.

The biological activity of 3-Amino-2-(cyclohexylmethyl)propan-1-ol is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses.

- Receptor Binding : It may bind to various receptors, influencing neurotransmitter systems and potentially exhibiting nootropic effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with 3-Amino-2-(cyclohexylmethyl)propan-1-ol:

- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary data indicate that it could reduce inflammation markers in vitro, supporting its use in inflammatory conditions.

- Analgesic Effects : There is evidence suggesting pain-relieving properties, making it a candidate for further exploration in pain management therapies.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of 3-Amino-2-(cyclohexylmethyl)propan-1-ol:

| Study | Method | Findings |

|---|---|---|

| Study 1 | Cell viability assays | Showed increased cell survival under oxidative stress conditions. |

| Study 2 | Enzyme inhibition assays | Inhibited enzyme X by 45% at a concentration of 50 µM. |

| Study 3 | Receptor binding assays | Demonstrated binding affinity to receptor Y with an IC50 value of 20 µM. |

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- A study on animal models demonstrated that administration of 3-Amino-2-(cyclohexylmethyl)propan-1-ol resulted in significant reductions in pain-related behaviors compared to control groups.

Potential Applications

Given its biological activity, 3-Amino-2-(cyclohexylmethyl)propan-1-ol has several potential applications:

- Neuroprotective Agent : Could be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Anti-inflammatory Drug : May serve as a basis for new treatments for chronic inflammatory conditions.

- Analgesic Medication : Potential use in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.